REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([C:10]2[CH:15]=[CH:14][C:13]3C(OC(=O)[C:12]=3[CH:11]=2)=O)(=[O:9])=O)=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O>C1CCCCC1>[CH:13]1[CH:12]=[C:11]2[C:5]3[C:6]([S:7](=[O:9])[C:10]2=[CH:15][CH:14]=1)=[CH:1][CH:2]=[CH:3][CH:4]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
ADDITION
|
Details
|
was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C
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Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |